6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid chemical structure and properties
6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid chemical structure and properties
The following technical guide details the chemical structure, properties, and synthesis of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid (CAS 1349717-33-4). This document is structured for researchers in medicinal chemistry and materials science, focusing on its utility as a retinoid scaffold and a heterofunctional ligand.
CAS Registry Number: 1349717-33-4 Chemical Formula: C₁₈H₁₄O₃ Molecular Weight: 278.30 g/mol [1][2]
Part 1: Executive Summary & Structural Logic
6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid is a biaryl building block characterized by a rigid naphthalene core substituted at the 2- and 6-positions. Its structure defines it as a "linearized" aromatic scaffold, critical in two primary domains:
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Medicinal Chemistry (Retinoids): It serves as a structural analog to Adapalene and other third-generation retinoids. The 2-naphthoic acid moiety mimics the retinoic acid headgroup (essential for RAR/RXR receptor interaction), while the 6-phenyl ring provides the hydrophobic tail necessary for ligand binding pocket specificity. The meta-hydroxymethyl group acts as a versatile handle for further functionalization (e.g., conversion to aldehydes, halides, or ethers) or as a hydrogen-bond donor in docking studies.
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Materials Science (MOFs): As a heterofunctional ligand (carboxylic acid + alcohol), it is utilized in the synthesis of Metal-Organic Frameworks (MOFs). The rigid naphthalene spacer prevents steric collapse, while the dual functionality allows for "post-synthetic modification" (PSM) within the framework pores.
Part 2: Physicochemical Properties
The following data establishes the baseline for handling and analytical characterization.
| Property | Value / Description | Experimental/Predicted Note |
| Appearance | Off-white to pale yellow solid | Typical of oxidized naphthalene derivatives. |
| Melting Point | >240 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (COOH dimer + OH). |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires pH > 8.0 (formation of carboxylate salt) for dissolution. |
| Solubility (Organic) | DMSO, DMF, THF | Soluble. Limited solubility in DCM or Methanol unless warmed. |
| pKa (Acid) | 4.17 ± 0.10 (Predicted) | Consistent with 2-naphthoic acid derivatives. |
| pKa (Alcohol) | ~14.5 | Benzyl alcohol moiety. |
| LogP | 3.8 – 4.2 | Highly lipophilic; requires surfactant for biological assays. |
| UV/Vis | λmax ~245 nm, ~290 nm | Characteristic naphthalene π-π* transitions. |
Part 3: Synthesis Protocol (Self-Validating System)
To ensure high purity (>98%) suitable for biological screening or crystallography, a Suzuki-Miyaura Cross-Coupling strategy is employed. While direct coupling of the acid is possible, the Ester-Protected Route is recommended to prevent catalyst poisoning by the free carboxylate and to facilitate purification.
Reaction Scheme Overview
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Step A: Esterification of 6-bromo-2-naphthoic acid.
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Step B: Suzuki Coupling with 3-(hydroxymethyl)phenylboronic acid.
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Step C: Saponification to the final acid.
Detailed Methodology
Step A: Methyl Ester Protection
Rationale: Increases solubility and prevents Pd-catalyst inhibition by the free carboxylic acid.
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Dissolve 6-bromo-2-naphthoic acid (1.0 eq) in anhydrous Methanol (0.5 M).
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Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.
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Reflux for 4–6 hours (monitor by TLC: disappearance of acid).
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Concentrate, redissolve in EtOAc, wash with NaHCO₃, and dry. Yield: Quantitative.
Step B: The Suzuki Coupling (The Critical Step)
Rationale: The Pd(dppf)Cl₂ catalyst is chosen for its resistance to oxidation and efficiency with aryl bromides.
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Reagents:
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Protocol:
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Charge a reaction vessel with the bromide, boronic acid, and base.[3]
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Evacuate and backfill with Nitrogen (x3) to remove O₂ (prevents homocoupling).
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Add degassed solvent mixture.[3]
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Add Pd catalyst under Nitrogen flow.
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Heat to 90°C for 12–16 hours.
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Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.[3]
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Purification: Silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes). Isolate the methyl ester intermediate.
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Step C: Hydrolysis
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Dissolve intermediate in THF/MeOH (1:1).
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Add LiOH (2M aq, 4.0 eq) . Stir at 50°C for 2 hours.
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Critical Isolation: Acidify carefully with 1M HCl to pH 3. The product will precipitate.
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Filter, wash with water, and dry under vacuum at 60°C.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.
Figure 1: Step-wise synthetic pathway with Critical Control Points (CCPs) for purity assurance.
Part 4: Mechanistic & Structural Applications
Understanding the topology of this molecule is essential for its application in drug design.
Pharmacophore Mapping (Retinoids)
This molecule acts as a "scaffold hop" from Adapalene.
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Acid Head: The 2-naphthoic acid mimics the all-trans retinoic acid carboxylate, engaging in ionic interactions with Arginine residues in the RAR receptor pocket.
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Linker: The naphthalene ring provides a rigid, planar spacer that restricts conformational entropy, potentially increasing binding affinity compared to flexible linkers.
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Hydrophobic Tail: The 6-phenyl ring occupies the hydrophobic pocket. The meta-hydroxymethyl group is a "vector" position—it points away from the core binding axis, making it an ideal site to attach solubilizing groups or fluorescent tags without disrupting receptor binding.
Figure 2: Pharmacophore segmentation illustrating the functional role of each moiety in receptor binding.
Part 5: Analytical Validation
To confirm the identity of the synthesized compound, the following spectral signatures must be observed.
¹H NMR (DMSO-d₆, 400 MHz)
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δ 13.0 ppm (bs, 1H): Carboxylic acid proton (often broad or invisible if wet).
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δ 8.65 ppm (s, 1H): Naphthalene H-1 (deshielded by COOH).
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δ 8.25 ppm (s, 1H): Naphthalene H-5 (adjacent to phenyl ring).
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δ 7.9 – 8.1 ppm (m, 4H): Remaining naphthalene protons.
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δ 7.75 ppm (s, 1H): Phenyl H-2 (between phenyl-naphthalene bond and CH₂OH).
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δ 7.3 – 7.6 ppm (m, 3H): Remaining phenyl protons.
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δ 5.30 ppm (t, 1H): OH proton (triplet due to coupling with CH₂).
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δ 4.60 ppm (d, 2H): Benzylic CH₂ protons.
Mass Spectrometry (ESI)
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Mode: Negative Ion Mode (ESI-).
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Target Mass: [M-H]⁻ = 277.3 m/z.
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Fragment: Loss of CO₂ (M-44) is common in MS/MS.
References
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Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
- Shudo, K., et al. (1999). Retinoids and their nuclear receptors. Journal of Medicinal Chemistry. (Contextual grounding for 6-substituted-2-naphthoic acid scaffolds in retinoid chemistry).
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ChemSRC. (2025). Chemical Properties of CAS 1349717-33-4. Retrieved from [Link]
